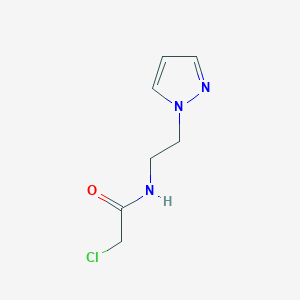![molecular formula C14H20N4S B7588324 N-[(1-ethylpiperidin-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7588324.png)
N-[(1-ethylpiperidin-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-ethylpiperidin-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as ETP-46464 and is known for its ability to inhibit the activity of a specific protein known as poly(ADP-ribose) polymerase (PARP).
作用機序
ETP-46464 inhibits the activity of N-[(1-ethylpiperidin-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine, an enzyme that plays a crucial role in the repair of DNA damage. This compound is activated in response to DNA damage and catalyzes the transfer of ADP-ribose units from NAD+ to target proteins, including itself. This process leads to the recruitment of DNA repair factors to the site of DNA damage and facilitates the repair of the damaged DNA. By inhibiting this compound activity, ETP-46464 prevents the repair of DNA damage and leads to the accumulation of DNA damage, ultimately resulting in cell death.
Biochemical and Physiological Effects:
ETP-46464 has been shown to have several biochemical and physiological effects, including the inhibition of this compound activity, increased DNA damage, and increased cell death in cancer cells. ETP-46464 has also been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function. Additionally, ETP-46464 has been shown to have neuroprotective effects, reducing the loss of dopaminergic neurons and improving motor function in animal models of Parkinson's disease.
実験室実験の利点と制限
ETP-46464 has several advantages for lab experiments, including its ability to inhibit N-[(1-ethylpiperidin-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine activity and induce DNA damage, making it a useful tool for studying the DNA damage response. However, ETP-46464 also has several limitations, including its potential toxicity and off-target effects. Additionally, ETP-46464 may not be suitable for all types of experiments, and researchers must carefully consider the potential effects of ETP-46464 on their specific experimental system.
将来の方向性
There are several future directions for the study of ETP-46464, including the development of more potent and selective N-[(1-ethylpiperidin-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine inhibitors, the investigation of ETP-46464 in combination with other therapies, and the exploration of its potential therapeutic applications in other diseases. Additionally, further research is needed to better understand the mechanism of action of ETP-46464 and its effects on various cellular processes. Overall, the study of ETP-46464 has the potential to lead to significant advancements in the treatment of various diseases and the understanding of cellular processes.
合成法
The synthesis of ETP-46464 is a multi-step process that involves the use of various chemical reagents and techniques. The first step involves the preparation of 4-methylthieno[2,3-d]pyrimidin-2-amine, which is then reacted with 1-bromo-4-(ethylamino)butane to form N-(4-(ethylamino)butyl)-4-methylthieno[2,3-d]pyrimidin-2-amine. This intermediate compound is then reacted with 4-chloromethylpiperidine hydrochloride to form the final product, N-[(1-ethylpiperidin-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine.
科学的研究の応用
ETP-46464 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. The inhibition of N-[(1-ethylpiperidin-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine by ETP-46464 has been shown to have a significant impact on the DNA damage response, leading to increased cell death in cancer cells. ETP-46464 has also been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function in animal models of ischemia-reperfusion injury. Additionally, ETP-46464 has been shown to have neuroprotective effects in animal models of Parkinson's disease, reducing the loss of dopaminergic neurons and improving motor function.
特性
IUPAC Name |
N-[(1-ethylpiperidin-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4S/c1-2-18-6-3-11(4-7-18)9-15-13-12-5-8-19-14(12)17-10-16-13/h5,8,10-11H,2-4,6-7,9H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRBRQZCTGFPHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)CNC2=C3C=CSC3=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7588246.png)

![5-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylbenzamide](/img/structure/B7588257.png)
![2-[2-Methoxyethyl(oxolane-2-carbonyl)amino]acetic acid](/img/structure/B7588265.png)
![Ethyl 2-[(3-bromothiophen-2-yl)sulfonyl-methylamino]acetate](/img/structure/B7588268.png)


![3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide](/img/structure/B7588290.png)
![2-[(5-Bromothiophen-3-yl)methyl-(2-methoxyethyl)amino]acetic acid](/img/structure/B7588291.png)

![4-Chloro-3-[(2,5-dimethylphenyl)methylamino]benzamide](/img/structure/B7588305.png)
![2-[2-Oxo-2-(1-oxo-1,4-thiazinan-4-yl)ethoxy]benzonitrile](/img/structure/B7588315.png)

